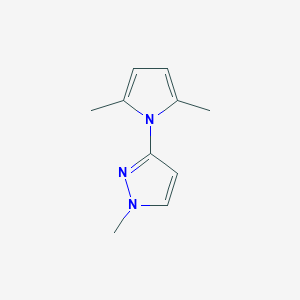

3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole

Descripción

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at the 1-position and a 2,5-dimethylpyrrole moiety at the 3-position. It serves as a key intermediate in medicinal chemistry, particularly in synthesizing iodinated derivatives for further functionalization (e.g., 3-(2,5-dimethyl-1H-pyrrol-1-yl)-5-iodo-1-methyl-1H-pyrazole, as described in ) . The compound’s structure is confirmed by NMR data, including a singlet at δ = 6.33 ppm (pyrazole C4 proton) and pyrrole CH3 resonances at δ = 2.09 ppm . Its synthesis involves lithiation of the parent pyrazole followed by iodination, yielding a versatile building block for drug discovery .

Propiedades

IUPAC Name |

3-(2,5-dimethylpyrrol-1-yl)-1-methylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-8-4-5-9(2)13(8)10-6-7-12(3)11-10/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHSFTMENSSYLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=NN(C=C2)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylpyrrole with a suitable pyrazole derivative in the presence of a catalyst. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrole or pyrazole rings are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted pyrrole or pyrazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology: In biological research, the compound can be used as a probe to study enzyme interactions and other biochemical processes.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mecanismo De Acción

The mechanism of action of 3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The following table highlights key structural analogues and their properties:

Spectral and Structural Analysis

- NMR Signatures : The parent compound’s pyrrole CH3 groups resonate at δ = 2.09 ppm, distinct from sulfonamide derivatives (δ = 10.91 ppm for pyrrole CH3 in compound 19) .

- Mass Spectrometry : HRMS data for pyridine-pyrrole hybrids (e.g., compound 61 in ) confirm molecular weights aligned with structural modifications .

Actividad Biológica

3-(2,5-Dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anti-inflammatory Activity

Pyrazole derivatives have been extensively studied for their anti-inflammatory properties. A study indicated that compounds with a pyrazole nucleus exhibit significant anti-inflammatory effects comparable to established anti-inflammatory drugs like indomethacin . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis.

Analgesic Effects

Research has shown that certain pyrazole derivatives demonstrate analgesic activity in various pain models. For instance, this compound was tested in carrageenan-induced edema and showed notable analgesic effects .

Antimicrobial Properties

The compound's antimicrobial activity has been evaluated against several bacterial strains. In one study, pyrazole derivatives were synthesized and tested against E. coli and S. aureus, showing promising results. The presence of the pyrrole moiety in the structure enhanced the antimicrobial efficacy .

Anticancer Potential

Several studies have highlighted the anticancer potential of pyrazole derivatives. For example, compounds similar to this compound were screened against various cancer cell lines such as MCF7 and NCI-H460. These compounds exhibited significant cytotoxicity with IC50 values indicating effective growth inhibition .

Case Studies and Research Findings

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

- COX Inhibition : Reduces inflammation by blocking the conversion of arachidonic acid to prostaglandins.

- DNA Interaction : Some pyrazole derivatives have been shown to intercalate with DNA, leading to apoptosis in cancer cells.

- Enzyme Inhibition : Compounds have been identified as inhibitors of monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism.

Q & A

Q. Methodological Focus

- MTT assay : Measures mitochondrial activity (IC₅₀ values) in cancer cells (e.g., HeLa, MCF-7).

- LDH assay : Quantifies membrane integrity to distinguish cytostatic vs. cytotoxic effects .

- Oxidative stress profiling :

- TAC : Ferric reducing antioxidant power (FRAP) assay.

- TOS : Fluorometric detection of ROS (e.g., H₂O₂, •OH).

Normalize data to positive controls (e.g., doxorubicin for cytotoxicity, ascorbic acid for TAC) .

What advanced techniques interpret NMR and X-ray data for structural elucidation?

Advanced Research Question

- NMR : Use 2D techniques (HSQC, HMBC) to assign quaternary carbons and long-range couplings. For example, HMBC correlations between pyrrole NH and pyrazole methyl groups confirm connectivity .

- SCXRD : Refinement software (e.g., SHELX) calculates R-factors (<0.05 for high precision). Thermal ellipsoid plots from SCXRD data reveal steric strain in methyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.